6-Chloro-5-methylpyrimidin-4-amine
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Overview
Description
6-Chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and an amino group at the 4th position of the pyrimidine ring. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
6-Chloro-5-methylpyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives, in general, have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Given its anti-inflammatory properties, it can be inferred that it likely influences pathways related to inflammation and immune response .
Result of Action
Given its anti-inflammatory properties, it can be inferred that it likely results in the reduction of inflammation and related symptoms .
Biochemical Analysis
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules involved in nucleotide synthesis and metabolism . The nature of these interactions would depend on the specific molecular structure of 6-Chloro-5-methylpyrimidin-4-amine and the biomolecules it interacts with.
Cellular Effects
Given its structural similarity to other pyrimidine derivatives, it may influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyrimidin-4-amine typically involves the chlorination of 5-methylpyrimidin-4-amine. One common method includes the reaction of 5-methylpyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidin-4-amine+POCl3→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group at the 4th position can be reduced to form corresponding amines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted derivatives such as 6-amino-5-methylpyrimidin-4-amine.
Oxidation: Formation of 5-formylpyrimidin-4-amine or 5-carboxypyrimidin-4-amine.
Reduction: Formation of 4,5-diaminopyrimidine derivatives.
Scientific Research Applications
6-Chloro-5-methylpyrimidin-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure with the amino group at the 2nd position instead of the 4th position.
6-Chloro-2-methylpyrimidin-4-amine: Similar structure with the methyl group at the 2nd position instead of the 5th position.
Uniqueness
6-Chloro-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position and the methyl group at the 5th position allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-chloro-5-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGQYDCSFFHPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620319 |
Source
|
Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14394-56-0 |
Source
|
Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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